molecular formula C16H17N3 B8464400 Normirtazapine, (R)- CAS No. 135928-35-7

Normirtazapine, (R)-

Cat. No. B8464400
CAS RN: 135928-35-7
M. Wt: 251.33 g/mol
InChI Key: FGLAMNFOHWVQOH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Normirtazapine, also known as N-desmethylmirtazapine, is a metabolite of mirtazapine . It is a tetracyclic antidepressant and is available as a racemic mixture of S (+)- and R (−)-mirtazapine . The molecular weight is 251.33 for normirtazapine .


Synthesis Analysis

Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . The demethylated metabolite, normirtazapine, remains pharmacologically active, but is three to four times less active than mirtazapine .


Molecular Structure Analysis

The molecular formula of Normirtazapine is C16H17N3 . It is a tetracyclic piperazino-azepine antidepressant agent . The enantiomers have different pharmacological properties, and both contribute more or less to the clinical and adverse effects .


Chemical Reactions Analysis

Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism . The demethylated metabolite, normirtazapine, remains pharmacologically active .


Physical And Chemical Properties Analysis

Mirtazapine and its metabolite normirtazapine effectively overcome the blood-cerebrospinal fluid barrier, allowing sufficient drug levels at target sites within the brain, contributing to clinical efficacy . High discrepancies between (total) mirtazapine levels in serum and CSF indicate a low penetration into CSF with regard to the total serum concentration .

Mechanism of Action

Mirtazapine’s mechanism of action involves blockade of alpha 2, 5HT2A, 5HT2C and 5HT3 receptors . It has potent histaminergic blockade which gives it sedative and appetite stimulant properties .

Safety and Hazards

Mirtazapine is unlikely to cause clinically significant drug-drug interactions . Dry mouth, sedation, and increases in appetite and body weight are the most common adverse effects . In contrast to selective serotonin reuptake inhibitors (SSRIs), mirtazapine has no sexual side effects . According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

CAS RN

135928-35-7

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(7R)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1

InChI Key

FGLAMNFOHWVQOH-HNNXBMFYSA-N

Isomeric SMILES

C1CN2[C@@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Origin of Product

United States

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